molecular formula C11H22Si B1226034 (Triisopropylsilyl)acetylene CAS No. 89343-06-6

(Triisopropylsilyl)acetylene

Cat. No. B1226034
CAS RN: 89343-06-6
M. Wt: 182.38 g/mol
InChI Key: KZGWPHUWNWRTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (Triisopropylsilyl)acetylene involves various methods, including the protection of acetylenes for subsequent synthetic applications. For instance, this compound has been employed as a starting material for the efficient synthesis of complex organic molecules, such as the natural product deca-4,6,8-triyn-1-ol, demonstrating its utility as a key intermediate in organic synthesis (Machado, Biavatti, & Danheiser, 2018).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography, have provided insights into the crowded nature of this compound derivatives. For example, the study of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene showcases the impact of (triisopropylsilyl) groups on molecular crowding and stability (Hanamoto, Koga, Kawanami, Furuno, & Inanaga, 2006).

Chemical Reactions and Properties

Chemically, this compound participates in a variety of reactions, exemplified by its use in the Cadiot-Chodkiewicz cross-coupling reaction to form unsymmetrical diynes. This reaction is facilitated by bulky trialkylsilyl-protected alkynes, highlighting the compound's versatility in synthetic chemistry (Marino & Nguyen, 2002).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are crucial for its application in organic synthesis. Studies on the deprotection of bulky (trialkylsilyl)acetylenes with silver fluoride have revealed efficient methodologies for generating terminal acetylenes, showcasing the compound's functional group tolerance and chemoselectivity (Sanghee Kim, Bogyeong Kim, & Jinkyung In, 2009).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and role in synthesis, are highlighted by its participation in palladium-catalyzed reactions and its utility as a protective group. For instance, its use in direct alkynylation reactions underscores its significant role in forming structurally complex enynes (Yangxiong Li et al., 2015).

Scientific Research Applications

1. Deprotection of Bulky (Trialkylsilyl)acetylenes

(Triisopropylsilyl)acetylene has been used in the deprotection of bulky (trialkylsilyl)acetylenes. An efficient method for this process involves the treatment of 1-(triisopropylsilyl)acetylenes with silver fluoride, followed by hydrolysis. This method yields terminal acetylenes and is notable for its chemoselectivity and tolerance of various functional groups (Kim, Kim, & In, 2009).

2. Application in Protecting Groups

This compound has been applied as a protecting group in chemical synthesis. For instance, its reactivity and stability are comparable to those of similar compounds, aiding in chromatographic separation and purification post-reaction (Gaefke & Höger, 2008).

3. Synthesis of Diynes

In the synthesis of unsymmetrical diynes, bulky trialkylsilyl-protected alkynes like this compound are used in Cadiot-Chodkiewicz cross-coupling reactions. These reactions yield a variety of synthetically useful diynes (Marino & Nguyen, 2002).

4. Key Intermediate in Natural Product Synthesis

This compound is utilized as a key intermediate in the synthesis of certain natural products. For example, it has been used in the synthesis of deca-4,6,8-triyn-1-ol, a polyacetylene natural product (Machado, Biavatti, & Danheiser, 2018).

5. Alkynylation of Arene C–H Bonds

The alkynylation of arene C–H bonds using this compound has been developed under palladium-catalyzed oxidative conditions. This process demonstrates the effectiveness of this compound in selective alkynylation reactions (Kim, Park, & Chang, 2012).

Safety and Hazards

(Triisopropylsilyl)acetylene is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGWPHUWNWRTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370445
Record name (Triisopropylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89343-06-6
Record name (Triisopropylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triisopropylsilyl)acetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethynyltris(1-methylethyl)silane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX24P8A9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Triisopropylsilyl)acetylene
Reactant of Route 2
(Triisopropylsilyl)acetylene
Reactant of Route 3
(Triisopropylsilyl)acetylene
Reactant of Route 4
(Triisopropylsilyl)acetylene
Reactant of Route 5
Reactant of Route 5
(Triisopropylsilyl)acetylene
Reactant of Route 6
(Triisopropylsilyl)acetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.